Cas no 133073-68-4 (Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is a chromene derivative with a molecular structure featuring a hydroxyl group at the 7-position and a methyl group at the 8-position, along with an ester functionality at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a precursor for bioactive molecules. The presence of the hydroxyl group enhances its reactivity, enabling further functionalization, while the ester group offers versatility in derivatization. Its chromene core is associated with photochemical properties, making it relevant in materials science. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in research applications.
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate structure
133073-68-4 structure
Product name:Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
CAS No:133073-68-4
MF:C13H12O5
MW:248.231384277344
CID:1093374
PubChem ID:14795224

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
    • ethyl 7-hydroxy-8-methyl-2-oxochromene-3-carboxylate
    • TQR1125
    • SCHEMBL6110320
    • Ethyl7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
    • 133073-68-4
    • Inchi: InChI=1S/C13H12O5/c1-3-17-12(15)9-6-8-4-5-10(14)7(2)11(8)18-13(9)16/h4-6,14H,3H2,1-2H3
    • InChI Key: XYLWTCQCQJEWJL-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC2=CC=C(C(=C2OC1=O)C)O

Computed Properties

  • Exact Mass: 248.06847348g/mol
  • Monoisotopic Mass: 248.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 72.8Ų

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A449042381-1g
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
133073-68-4 95%
1g
577.50 USD 2021-06-11
Chemenu
CM162443-1g
ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
133073-68-4 95%
1g
$609 2021-06-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1806525-1g
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
133073-68-4 98%
1g
¥5460.00 2024-08-09
Chemenu
CM162443-1g
ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
133073-68-4 95%
1g
$572 2024-08-02

Additional information on Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS No. 133073-68-4): A Comprehensive Overview

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS No. 133073-68-4) is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This heterocyclic molecule, belonging to the chromene class, has garnered attention due to its versatile structural framework and potential biological activities. The chromene scaffold is well-known for its presence in various natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.

The chemical structure of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate features a benzopyranone core with ester and hydroxyl functional groups. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets. Specifically, the hydroxyl group at the 7-position and the ester group at the 3-position are key features that influence its pharmacological properties.

In recent years, there has been a growing interest in chromene derivatives due to their demonstrated biological activities. Studies have shown that compounds with this scaffold exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is no exception, and researchers have been exploring its potential applications in various therapeutic areas.

One of the most compelling aspects of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is its role as a precursor in the synthesis of more complex molecules. The chromene core can be modified through various chemical reactions to introduce additional functional groups or to alter its electronic properties. This flexibility makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.

Recent research has highlighted the importance of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate in the development of antioxidants. Oxidative stress is a key factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant properties of chromene derivatives have been attributed to their ability to scavenge free radicals and inhibit oxidative enzymes. Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate, with its hydroxyl group, is particularly well-positioned to exhibit these effects.

The synthesis of Ethyl 7-hydroxy-8-methyl-2-oxyo-H-chromenee 3-carboxyrate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzaldehydes and β-ketoesters, followed by esterification steps. These synthetic strategies have been refined over the years, leading to efficient and scalable methods for producing this compound.

In addition to its antioxidant properties, Ethyl 7-hydroxy-eight methyl-two oxo-H-chromenee three carboxyrate

The pharmacokinetic properties of Ethyl 7-hydroxy-eight methyl-two oxo-H-chromenee three carboxyrate

The future prospects for Ethyl 7-hydroxy-eight methyl-two oxo-H-chromenee three carboxyrate

In conclusion, Ethyl 7-hydroxy-eight methyl-two oxo-H-chromenee three carboxyrate

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